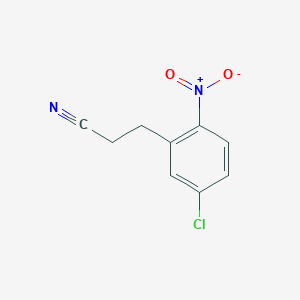

3-(5-Chloro-2-nitrophenyl)propanenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(5-Chloro-2-nitrophenyl)propanenitrile is an organic compound with the molecular formula C9H7ClN2O2. It is characterized by the presence of a chloro and nitro group attached to a phenyl ring, which is further connected to a propanenitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chloro-2-nitrophenyl)propanenitrile typically involves the nitration of 5-chloro-2-nitrobenzene followed by a reaction with propanenitrile. The nitration process requires concentrated nitric acid and sulfuric acid as reagents, and the reaction is carried out under controlled temperature conditions to ensure the selective nitration of the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors and continuous flow systems to optimize yield and efficiency. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

3-(5-Chloro-2-nitrophenyl)propanenitrile undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium catalyst, and ethanol as a solvent.

Substitution: Nucleophiles like amines or thiols, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products Formed

Reduction: 3-(5-Amino-2-nitrophenyl)propanenitrile.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(5-Chloro-2-nitrophenyl)propanenitrile has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and pharmaceutical research.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(5-Chloro-2-nitrophenyl)propanenitrile involves its interaction with specific molecular targets and pathways. For instance, the compound’s nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group may also participate in electrophilic substitution reactions, further influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

3-(5-Bromo-2-nitrophenyl)propanenitrile: Similar structure but with a bromo group instead of a chloro group.

3-(5-Fluoro-2-nitrophenyl)propanenitrile: Similar structure but with a fluoro group instead of a chloro group.

Uniqueness

3-(5-Chloro-2-nitrophenyl)propanenitrile is unique due to the specific combination of chloro and nitro groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

3-(5-Chloro-2-nitrophenyl)propanenitrile is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed examination of the compound's biological activity, including its mechanisms of action, experimental findings, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a propanenitrile backbone with a chloro group and a nitrophenyl group. Its molecular formula is C10H8ClN2O2, which contributes to its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to the presence of the nitro group, which can undergo bioreduction to form reactive intermediates. These intermediates may interact with various cellular targets, leading to cytotoxic effects through:

- Inhibition of cellular pathways : The compound may interfere with enzyme activities or receptor functions.

- Induction of oxidative stress : Reactive intermediates can lead to increased production of reactive oxygen species (ROS), causing cellular damage.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have shown its effectiveness against various cancer cell lines, including:

- Breast Cancer (MCF-7 and MDA-MB-231)

- Colon Cancer (DLD-1)

- Gastric Cancer (AGS)

Table 1 summarizes the findings from recent studies on its anticancer effects:

| Cell Line | GI50 (μM) | TGI (μM) | Mechanism of Action |

|---|---|---|---|

| MCF-7 | 1.57 | 13.3 | Induction of apoptosis |

| MDA-MB-231 | 2.00 | 15.0 | Cell cycle arrest |

| DLD-1 | 1.80 | 12.5 | Inhibition of proliferation |

| AGS | 1.90 | 14.0 | ROS generation |

Antimicrobial Activity

In addition to its anticancer properties, the compound has been investigated for antimicrobial activity. Preliminary studies suggest it has potential against various bacterial strains, although further research is needed to establish specific efficacy and mechanisms.

Case Studies and Research Findings

- Study on Anticancer Activity : A study involving the synthesis of hybrid molecules containing this compound showed promising results in inhibiting tumor growth in chick chorioallantoic membrane assays, indicating its potential as an effective anticancer agent .

- Mechanistic Insights : Another research effort focused on elucidating the mechanisms by which this compound exerts its effects on cancer cells. It was found that the compound induces apoptosis through the activation of caspase pathways, leading to cell death in sensitive cancer cell lines .

- Antimicrobial Investigations : A separate line of inquiry explored the antimicrobial properties, revealing that the compound exhibited significant activity against Gram-positive bacteria, suggesting potential applications in treating bacterial infections .

Properties

Molecular Formula |

C9H7ClN2O2 |

|---|---|

Molecular Weight |

210.62 g/mol |

IUPAC Name |

3-(5-chloro-2-nitrophenyl)propanenitrile |

InChI |

InChI=1S/C9H7ClN2O2/c10-8-3-4-9(12(13)14)7(6-8)2-1-5-11/h3-4,6H,1-2H2 |

InChI Key |

JSHAIKKOXOQOGD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CCC#N)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.